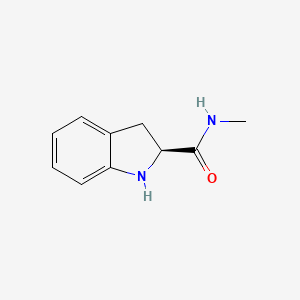

(2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves a detailed look at the methods used to synthesize the compound. It could include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and could involve techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. This could include its reactivity, the conditions under which it reacts, the products of its reactions, and the mechanisms of these reactions .Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, density, and refractive index .Scientific Research Applications

Crystal Structure and NMR Spectra

The crystal structure of a similar compound, N-methyl-1H- indole-2-carboxamide, has been studied using single crystal X-ray diffraction, revealing a planar molecular structure. This research helps in the complete assignment of 1H and 13C-NMR spectra, aiding in understanding the chemical properties of such compounds (Manríquez et al., 2009).

Synthesis and Imaging Applications

The synthesis of a compound closely related to (2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide, aimed for use as a PET tracer in imaging cancer tyrosine kinase, highlights its potential application in medical diagnostics and cancer research (Ji‐Quan Wang et al., 2005).

Use in Antituberculosis Agents

Research into indole-2-carboxamides has identified them as promising antituberculosis agents, with modifications to the molecular structure showing significant improvement in metabolic stability and in vitro activity against tuberculosis (Kondreddi et al., 2013).

Synthesis Techniques

Innovative synthesis methods for related compounds, such as 2,9-dihydro-1H-pyrido[3,4-b]indol-1-ones, have been developed. These methods involve selective cyclization and are less affected by substituents, demonstrating the versatility of indole-carboxamides in synthetic chemistry (Regina et al., 2014).

Potential in Anticancer Activity

A carboxamide derivative with structural similarities to (2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide has been studied for its antitumor activity. Detailed electronic structure approaches were used to investigate its chemical characteristics and potential biological impacts, indicating its role in cancer treatment (Al-Otaibi et al., 2022).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-11-10(13)9-6-7-4-2-3-5-8(7)12-9/h2-5,9,12H,6H2,1H3,(H,11,13)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAUHDHWVXAOSEF-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@@H]1CC2=CC=CC=C2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Ethoxy-N,N-dimethylpyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B575218.png)

![2,2,2-Trifluoro-1-[(3R)-3-methylpyrrolidin-1-yl]ethan-1-one](/img/structure/B575220.png)